5-bromo-2-(difluoromethoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
5-BROMO-2-(DIFLUOROMETHOXY)-N~1~-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
The synthesis of 5-BROMO-2-(DIFLUOROMETHOXY)-N~1~-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE involves several steps, including the formation of the benzothiazole ring and subsequent functionalization. Common synthetic routes include:
Diazo-coupling: This method involves the reaction of a diazonium salt with a coupling component to form the benzothiazole ring.
Knoevenagel condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene group.
Biginelli reaction: A multi-component reaction that forms the benzothiazole ring through the reaction of an aldehyde, a β-keto ester, and urea.
Microwave irradiation: This method accelerates the reaction process and improves yields by using microwave energy.
Chemical Reactions Analysis
5-BROMO-2-(DIFLUOROMETHOXY)-N~1~-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
5-BROMO-2-(DIFLUOROMETHOXY)-N~1~-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-BROMO-2-(DIFLUOROMETHOXY)-N~1~-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets. It has been found to inhibit the activity of certain enzymes by binding to their active sites. This interaction disrupts the normal function of the enzymes, leading to the desired biological effect .
Comparison with Similar Compounds
5-BROMO-2-(DIFLUOROMETHOXY)-N~1~-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE can be compared with other benzothiazole derivatives, such as:
5-Bromo-2-fluoro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide: This compound has similar structural features but differs in the presence of the difluoromethoxy group.
Carbanilide derivatives of benzothiazole: These compounds exhibit excellent anti-tubercular activity and have been studied for their potential as therapeutic agents.
The unique structural features of 5-BROMO-2-(DIFLUOROMETHOXY)-N~1~-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE, such as the presence of the difluoromethoxy group, contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H11BrF2N2O2S |
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Molecular Weight |
413.2 g/mol |
IUPAC Name |
5-bromo-2-(difluoromethoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C16H11BrF2N2O2S/c1-8-2-4-11-13(6-8)24-16(20-11)21-14(22)10-7-9(17)3-5-12(10)23-15(18)19/h2-7,15H,1H3,(H,20,21,22) |
InChI Key |
UHBTUGSULITYOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)Br)OC(F)F |
Origin of Product |
United States |
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